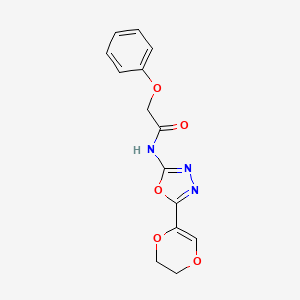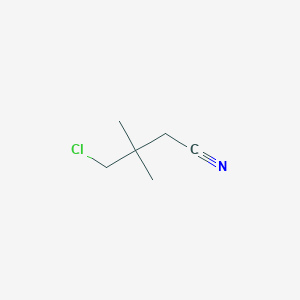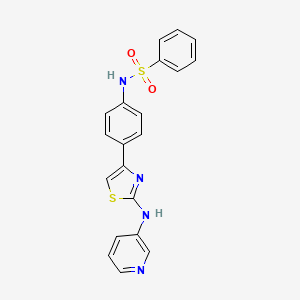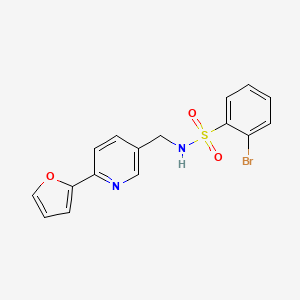
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BPEB, is a chemical compound that belongs to the benzoxazepine family. It has gained significant attention in the scientific community due to its potential therapeutic applications. BPEB has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been found to modulate the activity of the glutamate system, which is involved in learning and memory.
Biochemical and physiological effects:
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to decrease the levels of stress hormones, such as cortisol, in the blood.
実験室実験の利点と制限
One advantage of using 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its high selectivity for dopamine and serotonin receptors. This allows for more precise manipulation of these systems in animal models. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has a relatively long half-life, which allows for sustained effects in experiments. However, one limitation of using 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its low solubility in aqueous solutions, which may make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, suggesting that it may be a promising therapeutic agent for addiction. Another area of interest is the development of more selective and potent 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one analogs, which may have improved therapeutic efficacy and fewer side effects. Additionally, further investigation into the mechanism of action of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may provide insights into the underlying neurobiology of psychiatric disorders.
合成法
The synthesis of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-pentylphenol with 4-bromoaniline in the presence of a base, followed by cyclization with phosgene. The reaction yields 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as a white crystalline powder with a melting point of 168-170°C.
科学的研究の応用
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to enhance cognitive function and improve memory retention in rodents. Additionally, 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
7-bromo-4-pentyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-3-4-7-16-9-11-8-12(15)5-6-13(11)18-10-14(16)17/h5-6,8H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUTACITWCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C=CC(=C2)Br)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)


![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)